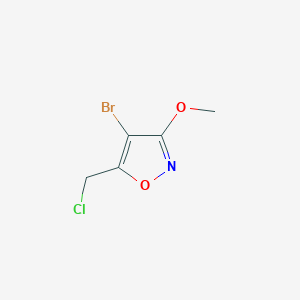![molecular formula C10H12ClF2NO2 B13496892 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanoic acid backbone with an amino group substituted by a 2,6-difluorophenylmethyl group, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzylamine and acrylonitrile.
Reaction: The 2,6-difluorobenzylamine is reacted with acrylonitrile under controlled conditions to form an intermediate product.
Hydrolysis: The intermediate product undergoes hydrolysis to yield 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(2,6-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
- 3-{[(2,6-Dimethylphenyl)methyl]amino}propanoic acid hydrochloride
- 3-{[(2,6-Difluorophenyl)ethyl]amino}propanoic acid hydrochloride
Uniqueness
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12ClF2NO2 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
3-[(2,6-difluorophenyl)methylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-3-9(12)7(8)6-13-5-4-10(14)15;/h1-3,13H,4-6H2,(H,14,15);1H |
Clave InChI |
GHKZPMUMKMZTLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CNCCC(=O)O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



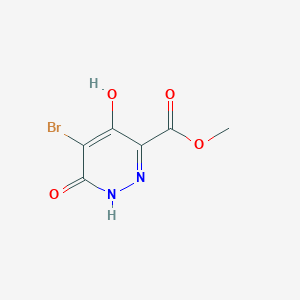
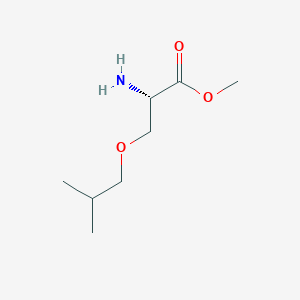


![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)

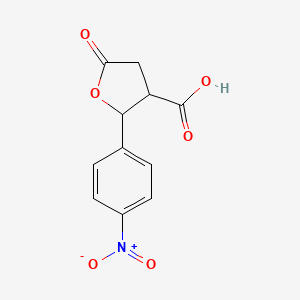

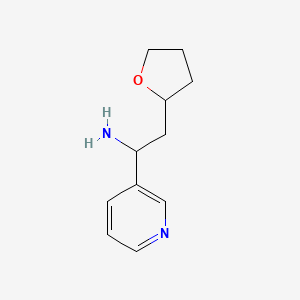
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)


